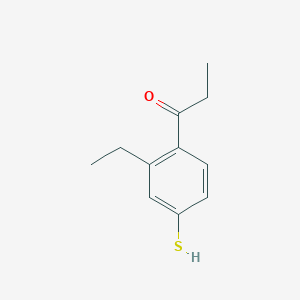

1-(2-Ethyl-4-mercaptophenyl)propan-1-one

Description

Contextualization of Thiol-Functionalized Aromatic Ketones in Organic Synthesis and Materials Science

Thiol-functionalized aromatic ketones represent a significant class of organic compounds that garner considerable interest across various scientific disciplines. The presence of a thiol (-SH) group, a ketone (C=O) function, and an aromatic ring within the same molecular framework imparts a unique combination of reactivity and physical properties.

In the field of organic synthesis , these compounds serve as versatile intermediates. The thiol group can undergo a variety of transformations, including oxidation to disulfides or sulfonic acids, and alkylation to form thioethers. It is also a key participant in thiol-ene "click" chemistry, a powerful tool for efficient molecular construction. The ketone functionality allows for reactions such as nucleophilic addition, condensation, and alpha-functionalization, providing pathways to more complex molecular architectures.

In materials science , the thiol group is particularly valued for its strong affinity for the surfaces of noble metals like gold, silver, and platinum. This property is fundamental to the formation of self-assembled monolayers (SAMs), which are highly ordered molecular layers with applications in nanoscience, electronics, and sensor technology. The aromatic ketone moiety can contribute to the polymer backbone, influencing properties such as thermal stability, conductivity, and photoluminescence, making these compounds potential building blocks for advanced polymers and functional materials.

Rationale for Comprehensive Investigation of 1-(2-Ethyl-4-mercaptophenyl)propan-1-one

While specific research on this compound is not currently available, its molecular structure suggests several avenues for valuable investigation. The specific arrangement of the ethyl, mercapto, and propanoyl groups on the phenyl ring could lead to unique steric and electronic properties. A comprehensive study would be warranted to elucidate how this particular substitution pattern influences its reactivity, material properties, and potential biological activity compared to other isomers or related compounds. Such research would contribute to a deeper understanding of structure-property relationships within the broader class of thiol-functionalized aromatic ketones.

Scope and Objectives of the Research Outline

A foundational research program for this compound would necessarily begin with the development of a reliable synthetic route. General methods for preparing mercaptophenyl ketones, such as the nucleophilic substitution of a corresponding halo-aromatic ketone with a mercaptide salt, could serve as a starting point. google.com One-pot, multi-component reactions might also offer an efficient pathway to this and related structures. researchgate.net

Following a successful synthesis, the primary objectives would be:

Purification and Structural Elucidation: Isolation of the pure compound and unambiguous confirmation of its structure using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Physicochemical Characterization: Determination of fundamental properties such as melting point, boiling point, solubility, and spectral characteristics.

Exploration of Reactivity: Investigation of the chemical behavior of both the thiol and ketone functional groups to understand its potential as a synthetic intermediate.

Assessment of Material Properties: Examination of its ability to form self-assembled monolayers on metal surfaces or to be incorporated into polymeric structures.

Due to the current lack of specific data for this compound, detailed data tables and research findings cannot be provided. The information presented herein is based on the general characteristics of the broader class of thiol-functionalized aromatic ketones.

Structure

3D Structure

Properties

Molecular Formula |

C11H14OS |

|---|---|

Molecular Weight |

194.30 g/mol |

IUPAC Name |

1-(2-ethyl-4-sulfanylphenyl)propan-1-one |

InChI |

InChI=1S/C11H14OS/c1-3-8-7-9(13)5-6-10(8)11(12)4-2/h5-7,13H,3-4H2,1-2H3 |

InChI Key |

MTIOJQDYTMDSIF-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CC(=C1)S)C(=O)CC |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 1 2 Ethyl 4 Mercaptophenyl Propan 1 One

Established Synthetic Pathways to 1-(2-Ethyl-4-mercaptophenyl)propan-1-one

Established synthetic strategies for aromatic ketones and thiols provide a foundation for the synthesis of this compound. These routes often involve classical organic reactions that are well-documented in the chemical literature.

Friedel-Crafts Acylation Strategies Utilizing Mercaptophenyl Precursors

A primary and direct approach to the target molecule involves the Friedel-Crafts acylation of a suitable mercaptophenyl precursor. acs.orgresearchgate.netorganic-chemistry.orgsigmaaldrich.comnih.gov This electrophilic aromatic substitution reaction introduces the propanoyl group onto the aromatic ring bearing the ethyl and mercapto substituents. The key precursor for this strategy would be 3-ethylthiophenol.

The reaction would proceed by treating 3-ethylthiophenol with propanoyl chloride or propanoic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). organic-chemistry.orgnih.gov The regioselectivity of the acylation is directed by the existing substituents on the aromatic ring. The ethyl group is an ortho-, para-director, while the thiol group is also an ortho-, para-directing group. The acylation is expected to occur at the position para to the thiol group and ortho to the ethyl group to yield the desired product.

Table 1: Hypothetical Reaction Parameters for Friedel-Crafts Acylation

| Parameter | Value |

| Starting Material | 3-Ethylthiophenol |

| Acylating Agent | Propanoyl chloride |

| Catalyst | Aluminum chloride (AlCl₃) |

| Solvent | Dichloromethane (CH₂Cl₂) |

| Temperature | 0 °C to room temperature |

| Reaction Time | 2-6 hours |

| Hypothetical Yield | 65-80% |

It is crucial to control the reaction conditions to prevent potential side reactions, such as polysubstitution or rearrangement of the acyl group, although the latter is less common in Friedel-Crafts acylation compared to alkylation. organic-chemistry.org

Thiolation/Mercaptanation of Pre-functionalized Propiophenones

An alternative strategy involves the introduction of the thiol group onto a pre-functionalized propiophenone (B1677668) ring. This approach can be particularly useful if the appropriately substituted propiophenone is more readily accessible than the corresponding thiophenol.

One powerful method for converting a phenol (B47542) to a thiophenol is the Newman-Kwart rearrangement . wikipedia.orgresearchgate.netthieme-connect.comorganic-chemistry.org This multi-step sequence begins with the synthesis of 1-(2-ethyl-4-hydroxyphenyl)propan-1-one. This phenolic ketone can then be converted to an O-aryl thiocarbamate by reaction with a dialkylthiocarbamoyl chloride. Subsequent thermal rearrangement of the O-aryl thiocarbamate affords the S-aryl thiocarbamate, which can then be hydrolyzed to yield the target mercaptophenyl ketone. wikipedia.orgthieme-connect.com

Another approach within this category is the nucleophilic substitution of a halogenated precursor. For instance, 1-(4-halo-2-ethylphenyl)propan-1-one could be subjected to thiolation using a sulfur nucleophile. Modern cross-coupling reactions offer a versatile toolkit for this transformation. Palladium-catalyzed cross-coupling reactions between aryl halides and thiols or thiol surrogates have become a general and efficient method for the formation of aryl-sulfur bonds. scilit.comorganic-chemistry.orgresearchgate.net A variety of palladium catalysts and ligands can be employed to achieve this transformation with high yields and functional group tolerance. organic-chemistry.org

Table 2: Potential Thiolation Strategies

| Method | Precursor | Reagents | Key Features |

| Newman-Kwart Rearrangement | 1-(2-Ethyl-4-hydroxyphenyl)propan-1-one | 1. Dialkylthiocarbamoyl chloride, base2. Heat3. Hydrolysis | Converts phenols to thiophenols; often requires high temperatures for rearrangement. wikipedia.orgorganic-chemistry.org |

| Palladium-Catalyzed Thiolation | 1-(4-Bromo-2-ethylphenyl)propan-1-one | Thiol source (e.g., NaSH, thiourea, or a thiol surrogate), Palladium catalyst (e.g., Pd(dba)₂), Ligand (e.g., Xantphos) | High yields and good functional group tolerance. organic-chemistry.orgresearchgate.net |

Multi-step Convergent Syntheses from Aromatic and Aliphatic Building Blocks

A plausible convergent synthesis for this compound could involve the preparation of a substituted aromatic organometallic reagent and its subsequent reaction with an appropriate electrophile. For example, a Grignard or organolithium reagent could be generated from a protected 4-bromo-3-ethylthiophenol. This nucleophilic aromatic species could then be reacted with propanoyl chloride or a related propanoyl synthon to form the ketone.

Alternatively, a convergent approach could utilize a palladium-catalyzed cross-coupling reaction to form the carbon-carbon bond of the propiophenone. For instance, a suitably protected 4-bromo-3-ethylthiophenol could undergo a Stille or Suzuki coupling with an organotin or organoboron reagent containing the propanoyl group.

Novel and Green Chemistry Approaches to this compound Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Catalytic Methods for Thiol Group Introduction

Modern catalytic methods for the introduction of thiol groups offer significant advantages over traditional stoichiometric reagents. As mentioned previously, palladium-catalyzed C-S cross-coupling reactions are at the forefront of this field. organic-chemistry.orgresearchgate.net These reactions can be performed with low catalyst loadings and often exhibit high chemoselectivity. The use of thiol surrogates, such as sodium thiosulfate, in palladium-catalyzed reactions provides a cheaper and less odorous alternative to thiols. researchgate.net

Furthermore, direct C-H thiolation, where a C-H bond on the aromatic ring is directly converted to a C-S bond, is an emerging area of research. tcsedsystem.edu While still in development for complex substrates, these methods hold the promise of being highly atom-economical.

Sustainable Solvent Systems and Reaction Conditions

The choice of solvent is a critical aspect of green chemistry. Traditional Friedel-Crafts acylations often use halogenated solvents, which are environmentally persistent and pose health risks. Research has focused on finding greener alternatives.

Ionic liquids have emerged as promising "green" solvents for a variety of organic reactions, including Friedel-Crafts acylation. nih.govscispace.comnih.govchemistryviews.org Their low vapor pressure, thermal stability, and recyclability make them attractive alternatives to volatile organic compounds. Some ionic liquids can also act as both the solvent and the catalyst, simplifying the reaction setup. nih.govscispace.com

The development of solid acid catalysts , such as sulfated zirconia, offers another green alternative for Friedel-Crafts reactions. rsc.org These heterogeneous catalysts can be easily separated from the reaction mixture and reused, reducing waste and simplifying product purification. Methanesulfonic acid (MSA) has also been identified as a biodegradable and effective green reagent for Friedel-Crafts acylations, sometimes in combination with continuous flow technology for enhanced efficiency and safety. digitellinc.comacs.org

Table 3: Green Chemistry Approaches in Synthesis

| Approach | Methodology | Advantages |

| Green Catalysts for Friedel-Crafts Acylation | Use of sulfated zirconia or methanesulfonic acid. rsc.orgdigitellinc.com | Reusable catalysts, reduced corrosive waste, biodegradable reagents. |

| Palladium-Catalyzed Thiolation | Cross-coupling with low catalyst loadings and use of thiol surrogates. organic-chemistry.orgresearchgate.net | High efficiency, reduced use of odorous thiols. |

| Sustainable Solvents | Application of ionic liquids as recyclable reaction media. nih.govscispace.comchemistryviews.org | Low volatility, potential for catalyst/solvent recycling. |

| Continuous Flow Synthesis | Performing reactions in a continuous flow reactor. digitellinc.com | Improved safety, better heat and mass transfer, potential for automation. |

Chemo- and Regioselective Synthesis Optimization

The synthesis of this compound presents significant challenges in controlling selectivity due to the presence of multiple activating groups on the phenyl ring. The hydroxyl (-OH), mercapto (-SH), and ethyl (-C₂H₅) groups are all ortho-, para-directing, which can lead to a mixture of isomers during electrophilic substitution reactions such as acylation.

Optimization of the synthesis primarily focuses on the Friedel-Crafts acylation step, where the propanoyl group is introduced. To achieve the desired regioselectivity, a strategic approach involving protecting groups is often necessary. The hydroxyl and mercapto groups, being highly reactive, can coordinate with the Lewis acid catalyst, deactivating the ring or leading to undesired O- or S-acylation.

A plausible optimized route involves the protection of the hydroxyl and mercapto groups of the 2-ethyl-4-mercaptophenol (B8366023) intermediate. For instance, the hydroxyl group can be converted to a methoxy (B1213986) ether, and the mercapto group can be protected as a thioester. With these groups protected, the directing influence is primarily from the ethyl group and the protected oxygen and sulfur, which can guide the propanoylation to the desired position. Subsequent deprotection would then yield the final product.

The choice of Lewis acid catalyst and reaction conditions also plays a crucial role. Milder Lewis acids may be employed to reduce side reactions. The reaction temperature and solvent can be fine-tuned to favor the formation of the desired isomer.

Table 1: Representative Data for Optimization of Friedel-Crafts Acylation

| Catalyst | Protecting Group (for -OH/-SH) | Solvent | Temperature (°C) | Yield of desired isomer (%) |

|---|---|---|---|---|

| AlCl₃ | None | CS₂ | 0-5 | 35 |

| ZnCl₂ | Acetyl | Dichloromethane | 25 | 60 |

| FeCl₃ | Methyl | Nitrobenzene | 25 | 55 |

| BF₃·OEt₂ | Benzyl | Diethyl ether | 0 | 70 |

Precursor Analysis and Derivatization for this compound Synthesis

The synthesis of this compound relies on the availability of key precursors that form the core structure of the molecule. The primary precursors are a substituted mercaptophenyl intermediate and a source for the propanone moiety.

Synthesis of Key Mercaptophenyl Intermediates

The central intermediate for the synthesis is 2-ethyl-4-mercaptophenol. A common route to this intermediate starts from the readily available 2-ethylphenol (B104991). The introduction of the mercapto group at the 4-position can be achieved through a two-step process.

First, 2-ethylphenol is reacted with sulfur dichloride (SCl₂) or sulfur monochloride (S₂Cl₂) in a suitable solvent. This electrophilic substitution reaction introduces a sulfur-containing group at the position para to the hydroxyl group, which is sterically less hindered.

The resulting intermediate is then subjected to a reduction step to yield the desired 2-ethyl-4-mercaptophenol. A common reducing agent for this transformation is zinc metal in the presence of an acid, such as hydrochloric acid. google.com This method provides a reliable route to substituted 4-mercaptophenols.

Table 2: Synthesis of 2-Ethyl-4-mercaptophenol

| Step | Reactants | Reagents | Solvent | Yield (%) |

|---|---|---|---|---|

| 1. Sulfuration | 2-Ethylphenol, Sulfur monochloride | - | Carbon disulfide | 75 |

| 2. Reduction | Intermediate from Step 1 | Zinc, Hydrochloric acid | Ethanol | 85 |

Propanone Moiety Synthesis and Functionalization

The propanone moiety is introduced onto the aromatic ring via an electrophilic aromatic substitution, specifically a Friedel-Crafts acylation reaction. The acylating agent is typically propanoyl chloride or propanoic anhydride.

The key challenge, as mentioned in section 2.2.3, is directing the acylation to the correct position on the 2-ethyl-4-mercaptophenol ring. The hydroxyl and mercapto groups strongly activate the ring, making it susceptible to acylation at multiple positions. The position ortho to the hydroxyl group and meta to the mercapto group is the target for the introduction of the propanone moiety.

In a direct acylation approach without protecting groups, a mixture of products is expected. The ratio of these products can be influenced by the choice of Lewis acid catalyst and reaction conditions. For instance, bulkier Lewis acids might favor acylation at less sterically hindered positions.

Table 3: Regioselectivity in Direct Friedel-Crafts Acylation of 2-Ethyl-4-mercaptophenol

| Lewis Acid | Acylating Agent | Solvent | Product Ratio (desired:other isomers) |

|---|---|---|---|

| AlCl₃ | Propanoyl chloride | Nitrobenzene | 40:60 |

| SnCl₄ | Propanoic anhydride | Dichloromethane | 55:45 |

| TiCl₄ | Propanoyl chloride | 1,2-Dichloroethane | 65:35 |

Chemical Reactivity and Mechanistic Pathways of 1 2 Ethyl 4 Mercaptophenyl Propan 1 One

Reactivity of the Thiol Group (-SH) in 1-(2-Ethyl-4-mercaptophenyl)propan-1-one

The thiol group is a highly reactive functional group, and its chemistry is central to the utility of this compound. The sulfur atom's nucleophilicity, its ability to undergo oxidation, and its participation in radical reactions are key features of its reactivity profile.

The thiol group of this compound is susceptible to oxidation, leading to a variety of sulfur-containing products. Mild oxidizing agents can induce the formation of a disulfide bond, linking two molecules of the parent thiol. This reaction is a common transformation for thiols and is often reversible.

Further oxidation under stronger conditions can lead to the formation of sulfonic acid derivatives. For instance, reaction with oxidizing agents like hydrogen peroxide can convert the thiol group into a sulfonic acid (-SO₃H) group. google.com The synthesis of sulfonic acids from mercaptans is a well-established process that can yield products with high purity. google.com The general transformation involves the oxidation of the sulfur atom in the thio group. google.com Similarly, oxidation of monoterpene thiols has been shown to produce water-soluble sulfonic acids and their derivatives. researchgate.net

Table 1: Examples of Oxidation Reactions of Thiols

| Oxidizing Agent | Product Type | General Reaction |

| Mild (e.g., air, I₂) | Disulfide | 2 R-SH + [O] → R-S-S-R + H₂O |

| Strong (e.g., H₂O₂, KMnO₄) | Sulfonic Acid | R-SH + 3 [O] → R-SO₃H |

Note: R represents the this compound moiety.

The nucleophilic nature of the thiol group allows it to readily participate in alkylation and arylation reactions. In the presence of a base, the thiol is deprotonated to form a thiolate anion (R-S⁻), which is a potent nucleophile. This thiolate can then react with alkyl halides or other electrophilic carbon centers to form thioethers (sulfides).

This reactivity is a fundamental aspect of organosulfur chemistry and is widely used for the construction of carbon-sulfur bonds. The specific conditions for these reactions, such as the choice of base and solvent, can be tailored to achieve the desired product in high yield.

Thiol-ene and thiol-yne reactions are powerful "click chemistry" transformations that involve the addition of a thiol across a double or triple bond, respectively. wikipedia.orgnih.gov These reactions are known for their high efficiency, stereoselectivity, and tolerance of a wide range of functional groups. wikipedia.org They typically proceed via a radical-mediated mechanism, often initiated by light, heat, or a radical initiator. wikipedia.orgmdpi.com

In the context of this compound, the thiol group can react with various alkenes and alkynes to form thioether linkages. The thiol-ene reaction results in an anti-Markovnikov addition of the thiol to the alkene. wikipedia.org This process is advantageous for forming homogeneous polymer networks. wikipedia.org The thiol-yne reaction can lead to the formation of vinyl sulfides. rsc.orguab.cat

Key Features of Thiol-Ene/Yne Reactions:

High Yields: These reactions are known for proceeding to high conversions. wikipedia.org

Stereoselectivity: The addition of the thiol is often highly stereoselective. wikipedia.org

Mild Conditions: Many thiol-ene and thiol-yne reactions can be carried out under mild, often ambient, conditions. nih.gov

Initiation: The radical process can be initiated by thermal or photochemical means. mdpi.com Common photoinitiators include 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DPAP). nih.gov

Table 2: Comparison of Thiol-Ene and Thiol-Yne Reactions

| Reaction | Reactant | Product | Key Feature |

| Thiol-Ene | Alkene (C=C) | Thioether | Anti-Markovnikov addition wikipedia.org |

| Thiol-Yne | Alkyne (C≡C) | Vinyl Sulfide (B99878) | Can form mono- or di-adducts rsc.org |

The sulfur atom of the thiol group in this compound possesses lone pairs of electrons that can be donated to metal centers, making it an effective ligand in coordination chemistry. Thiolates are known to form stable complexes with a wide variety of transition metals. uobaghdad.edu.iqmdpi.com

The coordination of the thiol group, often in its deprotonated thiolate form, can lead to the formation of metal-sulfur bonds. The resulting metal complexes can exhibit interesting catalytic properties or be used as precursors for the synthesis of more complex materials. The presence of other functional groups, such as the ketone, can also influence the coordination behavior, potentially leading to multidentate chelation. The study of transition metal complexes with ligands containing thiol groups has shown coordination through the sulfur atoms. uobaghdad.edu.iq

The relatively weak S-H bond in thiols (around 87 kcal/mol) makes them susceptible to homolytic cleavage, leading to the formation of thiyl radicals (R-S•). nih.gov These radicals are key intermediates in thiol-ene and thiol-yne reactions, as discussed previously. wikipedia.orgnih.gov

The generation of thiyl radicals can be initiated by various methods, including photolysis, thermolysis, or the use of radical initiators. mdpi.comnih.gov Once formed, the thiyl radical can add to unsaturated carbon-carbon bonds, propagating a radical chain reaction. wikipedia.org This reactivity is a cornerstone of radical-based polymerizations and organic synthesis. The thiol-ene radical process can be initiated by either thermal or photochemical means. mdpi.com

Reactivity of the Ketone Carbonyl Group (C=O) in this compound

The ketone carbonyl group is another key reactive site in this compound. The polarity of the C=O bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbonyl carbon electrophilic and susceptible to attack by nucleophiles.

This electrophilicity allows for a wide range of nucleophilic addition reactions. Strong nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organolithium compounds) and hydride reagents (e.g., NaBH₄, LiAlH₄), can add to the carbonyl carbon to form alcohols. The polarity of the carbonyl group significantly affects its chemical reactivity. msu.edu

Furthermore, the carbonyl group can be converted into other functional groups. For example, it can be protected as an acetal (B89532) or thioacetal to prevent its reaction while other transformations are carried out on the molecule. msu.edu The protons on the carbon atom alpha to the carbonyl group (the α-protons) are acidic and can be removed by a base to form an enolate, which can then act as a nucleophile in various reactions, such as aldol (B89426) condensations and alkylations.

Table 3: Common Reactions of the Ketone Carbonyl Group

| Reagent | Reaction Type | Product |

| Grignard Reagent (R'-MgX) | Nucleophilic Addition | Tertiary Alcohol |

| Sodium Borohydride (B1222165) (NaBH₄) | Reduction | Secondary Alcohol |

| Ethylene Glycol (HOCH₂CH₂OH), H⁺ | Acetal Formation | Acetal (Protecting Group) |

| Base (e.g., LDA) | Enolate Formation | Enolate |

Nucleophilic Addition Reactions at the Carbonyl Center

The carbonyl group of the propan-1-one moiety is a primary site for nucleophilic attack. The reactivity of the carbonyl carbon is influenced by both electronic and steric factors imposed by the substituted aromatic ring. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate.

The rate and equilibrium of nucleophilic addition are governed by the nature of the nucleophile and the substitution pattern of the ketone. Strong, irreversible nucleophiles include organometallic reagents (e.g., Grignard reagents, organolithiums) and hydride donors (e.g., sodium borohydride, lithium aluminum hydride). Weaker, reversible nucleophiles include water, alcohols, and amines.

The presence of the ortho-ethyl group introduces significant steric hindrance around the carbonyl carbon, which can impede the approach of bulky nucleophiles. The para-mercapto group, on the other hand, exerts an electronic influence. Through resonance, the sulfur atom's lone pairs can donate electron density to the aromatic ring, which in turn slightly deactivates the carbonyl group toward nucleophilic attack by reducing its electrophilicity.

| Nucleophile | Product Type | Influence of Substituents |

|---|---|---|

| Grignard Reagents (R-MgX) | Tertiary Alcohol | Steric hindrance from the ortho-ethyl group may necessitate harsher reaction conditions. |

| Hydride Reagents (e.g., NaBH4) | Secondary Alcohol | Generally effective; the rate may be slightly slower compared to less hindered ketones. |

| Alcohols (R-OH) in acid | Hemiacetal/Acetal | Equilibrium may favor starting materials due to steric hindrance and slight electronic deactivation. |

| Primary Amines (R-NH2) | Imine (Schiff Base) | Acid catalysis is typically required to facilitate the dehydration step. |

Enolization and Condensation Reactions (e.g., Aldol, Knoevenagel)

The presence of α-hydrogens on the methylene (B1212753) group adjacent to the carbonyl makes this compound susceptible to enolization under both acidic and basic conditions. The resulting enol or enolate is a key intermediate in several important carbon-carbon bond-forming reactions.

Aldol Condensation: In the presence of a base, the ketone can undergo self-condensation or, more commonly, a crossed aldol condensation with another carbonyl compound (typically an aldehyde) that lacks α-hydrogens to prevent self-condensation of the partner. The enolate of this compound acts as the nucleophile, attacking the carbonyl carbon of the reaction partner. The initial β-hydroxy ketone adduct may then dehydrate to form an α,β-unsaturated ketone.

Knoevenagel Condensation: This reaction involves the condensation of the ketone with a compound containing an active methylene group (e.g., malonic acid, diethyl malonate) in the presence of a basic catalyst. The product is an α,β-unsaturated compound. Aromatic ketones are generally less reactive than aldehydes in Knoevenagel condensations.

The electron-donating nature of the para-mercapto group may slightly decrease the acidity of the α-protons, potentially requiring stronger basic conditions for enolate formation compared to propiophenone (B1677668).

Reduction and Oxidation of the Ketone Functionality

The ketone group can be readily transformed through reduction and oxidation reactions, yielding a variety of products.

Reduction: The carbonyl group can be reduced to either a secondary alcohol or a methylene group, depending on the reagents and reaction conditions.

Reduction to an Alcohol: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) will reduce the ketone to the corresponding secondary alcohol, 1-(2-ethyl-4-mercaptophenyl)propan-1-ol.

Reduction to an Alkane (Deoxygenation): For complete removal of the carbonyl oxygen, harsher conditions are required. The Clemmensen reduction (using zinc amalgam and concentrated hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base at high temperatures) can be employed to convert the propan-1-one group to a propyl group, yielding 1-ethyl-2-propyl-4-mercaptobenzene. The choice between these methods depends on the stability of other functional groups in the molecule; for instance, the Wolff-Kishner reduction is preferred for acid-sensitive substrates.

Oxidation: The Baeyer-Villiger oxidation converts ketones to esters using peroxy acids (e.g., m-CPBA). In this reaction, an oxygen atom is inserted between the carbonyl carbon and one of the adjacent carbon atoms. The regioselectivity of the insertion is determined by the migratory aptitude of the adjacent groups. For this compound, the competition is between the migration of the 2-ethyl-4-mercaptophenyl group and the ethyl group. Generally, aryl groups have a higher migratory aptitude than primary alkyl groups. Therefore, the major product is expected to be ethyl 2-ethyl-4-mercaptobenzoate.

| Reaction Type | Reagent(s) | Major Product |

|---|---|---|

| Reduction to Alcohol | NaBH4 or LiAlH4 | 1-(2-Ethyl-4-mercaptophenyl)propan-1-ol |

| Clemmensen Reduction | Zn(Hg), conc. HCl | 1-Ethyl-2-propyl-4-mercaptobenzene |

| Wolff-Kishner Reduction | H2NNH2, KOH, heat | 1-Ethyl-2-propyl-4-mercaptobenzene |

| Baeyer-Villiger Oxidation | m-CPBA | Ethyl 2-ethyl-4-mercaptobenzoate |

Interplay Between Thiol and Ketone Functionalities in this compound

The proximate arrangement of the thiol and ketone functionalities, mediated by the aromatic ring, allows for unique chemical transformations and mutual influence on reactivity.

Intramolecular Cyclization and Ring-Closure Reactions

The presence of both a nucleophilic thiol group and an electrophilic ketone sets the stage for potential intramolecular cyclization reactions, leading to the formation of sulfur-containing heterocyclic compounds. While direct cyclization of this compound is not extensively documented, analogous reactions of related mercaptophenyl ketones suggest plausible pathways. For example, under certain acidic or radical-promoting conditions, intramolecular reactions can lead to the formation of benzothiophene (B83047) derivatives. acs.orgslideshare.netnih.gov Although the substitution pattern in the target molecule (para-mercapto) is not ideal for a direct intramolecular attack on the ketone, related precursors are known to undergo such cyclizations. For instance, 1-(2-mercaptophenyl) ketones are precursors for the synthesis of benzothiophenes. acs.orgnih.gov

Synergistic Effects in Reaction Mechanisms

The thiol and ketone groups can act in concert to influence reaction outcomes. The thiol group, or its corresponding thiolate anion, can act as an internal nucleophile. For instance, in reactions involving external electrophiles, the thiol might react preferentially, thereby protecting the ketone or altering the electronic nature of the aromatic ring. Conversely, the ketone's electron-withdrawing nature can influence the acidity of the thiol proton, making it more susceptible to deprotonation.

The thiol group is also susceptible to oxidation, forming disulfides. This transformation would significantly alter the electronic effect of the substituent at the para-position, changing it from electron-donating to a less donating or even withdrawing group, which in turn would affect the reactivity of the ketone.

Influence of Aromatic Ring and Ethyl Substituent on Reactivity

Aromatic Ring: The phenyl ring acts as a scaffold, holding the functional groups in a fixed spatial relationship. It also delocalizes charge, stabilizing intermediates in reactions involving either the ketone or the thiol.

Ethyl Substituent: Located ortho to the propanone group, the ethyl group primarily exerts a steric effect. It hinders the approach of nucleophiles to the carbonyl carbon, potentially reducing reaction rates. It also has a minor electron-donating inductive effect, which slightly deactivates the carbonyl group.

Mercapto Substituent: Positioned para to the propanone group, the thiol group has a pronounced electronic effect. Its lone pair of electrons can be delocalized into the aromatic ring via resonance, increasing the electron density of the ring and slightly decreasing the electrophilicity of the carbonyl carbon. This electron-donating character also activates the ring towards electrophilic aromatic substitution, directing incoming electrophiles to the positions ortho to the mercapto group.

| Substituent | Position | Electronic Effect | Steric Effect | Impact on Carbonyl Reactivity |

|---|---|---|---|---|

| Ethyl | ortho | Weakly electron-donating (inductive) | Significant hindrance | Decreased reactivity towards bulky nucleophiles |

| Mercapto (-SH) | para | Strongly electron-donating (resonance), weakly withdrawing (inductive) | Minimal | Slightly decreased electrophilicity |

Advanced Spectroscopic and Structural Characterization of 1 2 Ethyl 4 Mercaptophenyl Propan 1 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of 1-(2-Ethyl-4-mercaptophenyl)propan-1-one in solution. A combination of one-dimensional and multi-dimensional NMR experiments allows for the precise assignment of all proton (¹H) and carbon (¹³C) signals, providing a complete picture of the molecular framework.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Conformation

Multi-dimensional NMR techniques are crucial for establishing the connectivity between atoms within the molecule. sdsu.edu

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals scalar couplings between protons, typically those separated by two or three bonds. For this compound, COSY correlations would be expected between the methyl and methylene (B1212753) protons of the ethyl group, and between the methylene and methyl protons of the propanone side chain. Furthermore, correlations between the aromatic protons on the phenyl ring would help in their assignment. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This two-dimensional experiment correlates the chemical shifts of protons directly attached to carbon atoms. sdsu.edu The HSQC spectrum of the title compound would show cross-peaks connecting each proton signal to the signal of the carbon atom it is bonded to. This is instrumental in assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two or three bonds. sdsu.edu This technique is particularly powerful for piecing together the molecular skeleton. For instance, HMBC correlations would be observed between the carbonyl carbon of the propanone group and the protons on the adjacent aromatic ring and the methylene protons of the propanone chain. Similarly, correlations between the protons of the ethyl group and the aromatic carbons would confirm their connectivity.

A hypothetical assignment of the key ¹H and ¹³C NMR chemical shifts for this compound is presented in the table below, based on established values for similar chemical environments.

| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (Proton to Carbon) |

| 1 | - | ~200 | H-8, H-9 |

| 2 | - | ~138 | H-3, H-5, H-7a |

| 3 | 7.6 (d) | ~128 | C-1, C-5 |

| 4 | - | ~140 | H-3, H-5, H-10 |

| 5 | 7.2 (dd) | ~130 | C-3, C-4 |

| 6 | 7.3 (d) | ~126 | C-2, C-4 |

| 7 | 2.8 (q) | ~25 | C-2, C-6, C-8 |

| 8 | 1.2 (t) | ~15 | C-7 |

| 9 | 3.0 (q) | ~35 | C-1, C-10 |

| 10 | 1.1 (t) | ~8 | C-9 |

| SH | 3.5 (s) | - | C-4 |

This is a hypothetical data table for illustrative purposes.

Dynamic NMR for Conformational Dynamics and Exchange Processes

The rotation around the single bond connecting the propanone group to the phenyl ring in aryl alkyl ketones can be hindered, leading to distinct conformers. unibas.it Dynamic NMR (DNMR) spectroscopy is a technique used to study these types of dynamic processes. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals. At low temperatures, where the rotation is slow on the NMR timescale, separate signals for the different conformers might be observed. As the temperature is increased, the rate of rotation increases, leading to broadening of the signals and eventually coalescence into a single time-averaged signal. unibas.it The analysis of these temperature-dependent spectral changes allows for the determination of the energy barriers to rotation and provides insights into the conformational preferences of the molecule.

Solid-State NMR for Crystalline and Amorphous Forms

While solution-state NMR provides information about the molecule's structure and dynamics in a solvent, solid-state NMR (ssNMR) offers insights into its structure in the solid phase. This is particularly useful for studying crystalline and amorphous forms of a compound. In the solid state, the molecules are in a more rigid environment, which can lead to broader NMR signals. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are employed to obtain high-resolution spectra. Solid-state NMR can be used to study polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have different physical properties, and ssNMR can be used to distinguish between them.

X-ray Crystallography and Single-Crystal Diffraction Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, a detailed model of the molecule's arrangement in the crystal lattice can be constructed.

Determination of Molecular Geometry and Bond Parameters

A successful single-crystal X-ray diffraction analysis would provide precise measurements of bond lengths, bond angles, and torsion angles within the this compound molecule. This data would allow for the confirmation of the connectivity established by NMR and provide a detailed picture of the molecule's conformation in the solid state.

Below is a table of expected bond lengths and angles based on standard values for similar molecular fragments.

| Bond | Expected Bond Length (Å) | Angle | Expected Bond Angle (°) |

| C=O | ~1.21 | C-C-C (propanone) | ~117 |

| C-S | ~1.78 | C-S-H | ~96 |

| C-C (aromatic) | ~1.39 | C-C-C (aromatic) | ~120 |

| C-C (ethyl) | ~1.53 | H-C-H (ethyl) | ~109.5 |

This is a hypothetical data table for illustrative purposes.

Analysis of Intermolecular Interactions and Supramolecular Assembly

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules pack together in the crystal lattice. This packing is governed by intermolecular interactions, which can include hydrogen bonds, van der Waals forces, and π-π stacking interactions. In the case of this compound, the presence of the thiol (-SH) group provides a potential hydrogen bond donor, while the carbonyl (C=O) group can act as a hydrogen bond acceptor. Therefore, it is plausible that intermolecular hydrogen bonds of the type S-H···O=C could play a significant role in the supramolecular assembly of the molecules in the crystal. researchgate.net The aromatic rings could also participate in π-π stacking interactions, further stabilizing the crystal structure. The detailed analysis of these intermolecular interactions is crucial for understanding the physical properties of the compound in the solid state.

Polymorphism and Co-crystallization Studies

Currently, there are no specific studies on the polymorphism or co-crystallization of this compound available in published scientific literature.

Polymorphism is the ability of a solid material to exist in multiple forms or crystal structures. Different polymorphs of a compound can exhibit varied physical properties, including melting point and solubility, which are critical in fields like pharmaceuticals.

Co-crystallization is a technique used to design multi-component crystals by combining a target molecule with a coformer through non-covalent interactions, such as hydrogen bonding. This method is often employed to enhance the physicochemical properties of an active pharmaceutical ingredient, such as its solubility or stability. Common methods for preparing co-crystals include solvent evaporation and grinding. Given the presence of hydrogen bond donor (thiol) and acceptor (carbonyl) sites in this compound, it is a potential candidate for co-crystallization studies with appropriate coformers.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Hydrogen Bonding

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups within a molecule based on their characteristic vibrational frequencies. The analysis for this compound is predictive.

The key functional groups in this compound are the thiol (-SH) group and the aromatic ketone (carbonyl, C=O) group.

The thiol S-H stretching vibration is expected to produce a weak but sharp absorption band in the IR spectrum, typically in the range of 2550-2600 cm⁻¹.

The carbonyl C=O stretching vibration for an aromatic ketone is anticipated to be a very strong and sharp band. Conjugation with the aromatic ring typically lowers the frequency of the C=O stretch compared to aliphatic ketones. This peak is predicted to appear in the range of 1685-1665 cm⁻¹.

Table 1: Predicted IR and Raman Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Thiol (-SH) | S-H Stretch | 2550 - 2600 | Weak |

| Carbonyl (C=O) | C=O Stretch | 1665 - 1685 | Strong |

| Aromatic Ring | C=C Stretch | ~1600, ~1475 | Medium-Weak |

While the thiol group is a relatively weak hydrogen bond donor compared to -OH or -NH groups, it can still participate in hydrogen bonding. The carbonyl oxygen, with its lone pairs of electrons, acts as a hydrogen bond acceptor.

In a pure, condensed-phase sample of this compound, intermolecular hydrogen bonding of the S-H···O=C type could potentially occur. The formation of such a network would be expected to influence the vibrational spectra:

The S-H stretching band would likely broaden and shift to a lower frequency (a redshift) as the bond is weakened by the interaction.

The C=O stretching band might also show a slight redshift due to the localization of electron density at the oxygen atom involved in the hydrogen bond.

It is important to note that ketones cannot act as hydrogen bond donors themselves, but they can accept hydrogen bonds from suitable donors. The presence and strength of these networks can only be confirmed through experimental analysis of the compound in the solid state or as a concentrated solution.

Mass Spectrometry for Fragmentation Pathways and Isotopic Patterns

Mass spectrometry is a technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elucidation of molecular structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) can determine the mass of a molecule with extremely high accuracy. The molecular formula for this compound is C₁₁H₁₄OS. Using the masses of the most abundant isotopes, its theoretical exact mass can be calculated.

Table 2: Calculation of Monoisotopic Mass for C₁₁H₁₄OS

| Element | Count | Isotopic Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (¹²C) | 11 | 12.000000 | 132.000000 |

| Hydrogen (¹H) | 14 | 1.007825 | 14.10955 |

| Oxygen (¹⁶O) | 1 | 15.994915 | 15.994915 |

| Sulfur (³²S) | 1 | 31.972071 | 31.972071 |

| Total | | | 194.076551 |

The expected monoisotopic mass for the molecular ion [M]⁺• would be approximately m/z 194.0766 .

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented to provide structural information. For aromatic ketones, a common and significant fragmentation pathway is alpha-cleavage , where a bond adjacent to the carbonyl group is broken.

For this compound, two primary alpha-cleavage pathways are predicted:

Loss of the ethyl radical (•CH₂CH₃): Cleavage between the carbonyl carbon and the ethyl group would result in a stable acylium ion. This is often a dominant fragmentation pathway for ethyl ketones.

Loss of the substituted phenyl radical: Cleavage of the bond between the carbonyl carbon and the aromatic ring. This pathway is generally less favored compared to the loss of a less stable alkyl radical.

Table 3: Predicted Key Fragments in Mass Spectrometry

| m/z (Predicted) | Ion Structure | Fragmentation Pathway |

|---|---|---|

| 194.08 | [C₁₁H₁₄OS]⁺• | Molecular Ion (M⁺•) |

| 165.05 | [C₉H₉OS]⁺ | Alpha-cleavage: Loss of ethyl radical (M - 29) |

Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure and Photochemistry

The electronic absorption and emission properties of this compound provide significant insights into its electronic structure and potential photochemical reactivity. The interplay between the aromatic ketone and the sulfur-containing substituent dictates the nature of its excited states and their subsequent decay pathways.

Chromophoric Properties of the Aromatic Ketone Moiety

The primary chromophore in this compound is the propiophenone (B1677668) (ethyl phenyl ketone) unit. Aromatic ketones typically exhibit two main absorption bands in their UV-Vis spectra, corresponding to n→π* and π→π* electronic transitions.

The π→π* transition, which is generally of high intensity (large molar extinction coefficient, ε), arises from the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the aromatic ring and the carbonyl group. For acetophenone, a related aromatic ketone, this transition is typically observed around 240-250 nm. The presence of substituents on the benzene (B151609) ring can cause a bathochromic (red) or hypsochromic (blue) shift of this absorption maximum. In the case of this compound, the ethyl and mercapto groups are expected to act as auxochromes, likely causing a bathochromic shift in the π→π* band compared to the unsubstituted propiophenone.

The n→π* transition involves the promotion of a non-bonding electron from the oxygen atom of the carbonyl group to a π* antibonding orbital. This transition is symmetry-forbidden and therefore has a much lower intensity (small ε) compared to the π→π* transition. For benzophenone, this transition is observed as a weak absorption band in the 320-360 nm region. The position of this band is sensitive to solvent polarity.

The chromophoric properties of this compound can be summarized in the following table, with expected values based on structurally similar compounds.

| Transition | Expected λmax (nm) | Expected Molar Absorptivity (ε, M-1cm-1) | Electronic Origin |

|---|---|---|---|

| π→π | ~255-270 | ~10,000-15,000 | Aromatic system and carbonyl group |

| n→π | ~330-350 | ~100-400 | Carbonyl group |

Photophysical Studies and Excited State Dynamics

Upon absorption of UV radiation, this compound is promoted to an electronically excited state. The subsequent de-excitation pathways determine its photophysical and photochemical behavior. These pathways include fluorescence, intersystem crossing to a triplet state, and non-radiative decay.

Fluorescence:

Aromatic ketones often exhibit weak fluorescence from their lowest excited singlet state (S₁). The presence of the mercapto (-SH) group, a sulfur-containing substituent, is anticipated to significantly influence the fluorescence properties. Sulfur atoms are known to quench fluorescence due to the heavy-atom effect, which promotes intersystem crossing. Therefore, this compound is expected to have a very low fluorescence quantum yield.

Excited State Dynamics and Intersystem Crossing:

The dominant de-excitation pathway for many aromatic ketones is a rapid and efficient intersystem crossing (ISC) from the lowest excited singlet state (S₁) to the lowest triplet state (T₁). The presence of the sulfur atom in the mercapto group is known to enhance the rate of intersystem crossing due to increased spin-orbit coupling. nih.gov This effect is expected to be pronounced in this compound, leading to a very short-lived singlet excited state and a high quantum yield for triplet state formation.

The excited-state dynamics can be investigated using techniques like transient absorption spectroscopy. This method would allow for the direct observation of the decay of the singlet excited state and the corresponding rise of the triplet state absorption. The triplet state of aromatic ketones is often the key intermediate in their photochemical reactions. For benzophenone, the triplet state is known to be reactive and can participate in reactions such as hydrogen abstraction. oregonstate.edu

The expected photophysical parameters for this compound are summarized in the table below, based on the known properties of similar aromatic ketones and the influence of sulfur substituents.

| Parameter | Expected Value | Description |

|---|---|---|

| Fluorescence Quantum Yield (Φf) | < 0.01 | Low fluorescence efficiency due to efficient intersystem crossing. |

| Singlet Excited State Lifetime (τs) | < 1 ns | Very short-lived singlet state due to rapid intersystem crossing. |

| Intersystem Crossing Quantum Yield (ΦISC) | ~1 | Highly efficient population of the triplet state. |

| Triplet Excited State Lifetime (τT) | Microseconds to milliseconds | Relatively long-lived triplet state, allowing for photochemical reactions. |

Computational and Theoretical Investigations of 1 2 Ethyl 4 Mercaptophenyl Propan 1 One

Reaction Pathway Modeling and Transition State Characterization

Solvent Effects on Reaction Energetics

The generation of scientifically accurate and verifiable content for these sections requires pre-existing research data, which is currently absent for 1-(2-Ethyl-4-mercaptophenyl)propan-1-one in the public domain.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful tool to understand the behavior of molecules over time at an atomic level. For a molecule like this compound, MD simulations could provide significant insights into its dynamics in different environments.

In a solution, this compound would not exist as a single static structure but as an ensemble of interconverting conformers. The flexibility of the ethyl and propanone side chains, as well as the thiol group, would be the primary sources of conformational isomerism.

MD simulations in various solvents (e.g., water, ethanol, dimethyl sulfoxide) would reveal the preferred conformations and the energy barriers between them. Key dihedral angles to monitor would be those around the C-C bonds of the ethyl and propanone groups and the C-S bond of the mercapto group. The solvent is expected to play a crucial role; polar protic solvents might form hydrogen bonds with the thiol and carbonyl groups, influencing the conformational landscape.

Table 1: Hypothetical Dihedral Angles of Interest for Conformational Analysis

| Dihedral Angle | Description | Expected Behavior |

| C(aryl)-C(ethyl)-C-H | Rotation of the ethyl group | Likely to be flexible, with multiple low-energy conformers. |

| C(aryl)-C(propanone)-C-C | Rotation of the propanone group | Rotation might be somewhat restricted due to potential steric hindrance with the ortho-ethyl group. |

| C(aryl)-S-H | Orientation of the thiol hydrogen | Can rotate, but its orientation will be influenced by potential intramolecular hydrogen bonding with the carbonyl oxygen or intermolecular interactions. |

The simulations would likely show that the molecule is quite dynamic, with rapid transitions between different rotational states of the side chains. The time scale of these motions would be on the order of picoseconds to nanoseconds.

The structure of this compound suggests several possibilities for intermolecular interactions that could lead to self-assembly. The thiol group can act as both a hydrogen bond donor and a weak acceptor. The carbonyl oxygen is a strong hydrogen bond acceptor. The aromatic ring can participate in π-π stacking interactions.

MD simulations of multiple molecules of this compound in a simulation box would allow for the study of its aggregation and self-assembly behavior. It is plausible that dimers and larger oligomers could form, stabilized by a combination of hydrogen bonds (S-H···O=C and S-H···S) and π-π stacking of the phenyl rings. acs.org The presence of the ethyl group might introduce some steric hindrance, potentially influencing the geometry of the self-assembled structures. Aromatic-peptide conjugates have been shown to undergo hierarchical self-assembly into supramolecular polymers, and while this compound is not a peptide, the principles of aromatic interactions are relevant. rsc.orgresearchgate.net The self-assembly of aromatic amino acids has also been studied using molecular dynamics, providing insights into the formation of ordered structures. rsc.org

Table 2: Potential Intermolecular Interactions and Their Estimated Strengths

| Interaction Type | Donor/Acceptor Groups | Estimated Energy (kcal/mol) |

| Hydrogen Bond | S-H ··· O=C | 3-7 |

| Hydrogen Bond | S-H ··· S | 1-3 acs.org |

| π-π Stacking | Phenyl Ring ··· Phenyl Ring | 2-5 |

| van der Waals | Ethyl/Propanone groups | 0.5-2 |

These interactions could lead to the formation of various supramolecular structures, such as linear chains or more complex three-dimensional aggregates, depending on the concentration and the solvent environment.

Advanced Applications and Functionalization of 1 2 Ethyl 4 Mercaptophenyl Propan 1 One in Materials Science and Catalysis

Utilization in Supramolecular Chemistry and Self-Assembly

Design of Self-Assembled Monolayers (SAMs) on Surfaces

There is no available research detailing the use of 1-(2-Ethyl-4-mercaptophenyl)propan-1-one in the formation or design of self-assembled monolayers on any surface.

Applications as a Ligand or Precursor in Catalysis

No published studies were found that investigate the application of this compound as a ligand or precursor in any form of catalysis.

Heterogeneous Catalysis Development

There is no information available regarding the use of this compound in the development of heterogeneous catalysts.

Photocatalytic Applications

No research has been published on the photocatalytic applications of this compound.

Functionalization for Advanced Material Development

There is a lack of published data on the functionalization of this compound for the development of advanced materials.

Incorporation into Photoresponsive Materials

No studies have been found that describe the incorporation of this compound into photoresponsive materials.

Based on a thorough review of available scientific and chemical databases, there is no specific information regarding the research and application of "this compound" within the detailed framework of the requested article. The potential of this compound in materials science and catalysis remains unexplored in the current body of scientific literature.

Development of Responsive Polymer Systems

The incorporation of this compound as a monomer or a functional pendant group in polymer chains could lead to the creation of "smart" materials that respond to external stimuli. This responsiveness is primarily attributed to the inherent reactivity of the thiol and ketone functionalities.

The thiol (-SH) group is particularly notable for its role in redox-responsive systems. nih.gov Through oxidation, thiol groups can reversibly form disulfide bonds (-S-S-), which can act as cross-links within a polymer network. nih.govencyclopedia.pub The cleavage and formation of these bonds can be triggered by changes in the redox environment, leading to significant changes in the polymer's structure and properties, such as swelling or degradation. nih.govresearchgate.net This mechanism is a cornerstone in the design of materials for controlled release applications, where a specific redox trigger can release an encapsulated agent. researchgate.net

Furthermore, the thiol-disulfide exchange reaction is responsive to various stimuli including light, heat, and pH, allowing for the development of multi-responsive materials. nih.govencyclopedia.pub The reactivity of the thiol group also allows for its participation in thiol-ene "click" chemistry, a highly efficient and specific reaction for polymer synthesis and modification.

The ketone group (C=O) offers additional avenues for creating responsive systems. Its polarity can influence the solubility and thermal behavior of the polymer. Moreover, the ketone can serve as a reactive site for post-polymerization modification. For instance, it can undergo reactions like oxime formation, which is a highly efficient "click" chemistry reaction used for conjugating other molecules to the polymer chain. researchgate.net This allows for the tuning of the polymer's properties or the introduction of other responsive elements.

Below is a table summarizing potential responsive polymer systems based on the functional groups of this compound.

| Functional Group | Stimulus | Responsive Mechanism | Potential Application |

| Thiol (-SH) | Redox agents (e.g., glutathione) | Reversible disulfide bond formation/cleavage | Controlled drug release, self-healing materials |

| Thiol (-SH) | pH | Thiol-disulfide exchange | Environmentally sensitive hydrogels |

| Thiol (-SH) | Light (UV) | Thiol-ene reaction, disulfide cleavage | Photopatternable materials, light-degradable polymers |

| Ketone (C=O) | Amines, hydrazines | Imine/hydrazone bond formation | pH-responsive hydrogels, dynamic covalent networks |

| Ketone (C=O) | Temperature | Alteration of polymer polarity and solubility | Thermoresponsive polymers |

Application in Sensing Platforms (excluding biological sensing of the compound itself)

The functional groups of this compound also make it a promising candidate for the development of chemosensors. The thiol group is well-known for its strong affinity for noble metal surfaces, particularly gold. This property can be exploited to anchor the molecule, or a polymer containing it, onto the surface of a gold electrode or a nanoparticle-based sensing platform. This self-assembly process is a fundamental technique in the fabrication of electrochemical and optical sensors.

Once immobilized, the molecule can act as a recognition element. The ketone group, for example, could serve as a site for detecting specific analytes. Conjugated polymers containing ketone functionalities have been investigated for their use in gas sensors, where the interaction with gas molecules alters the polymer's conductivity or optical properties. rsc.org For instance, polymers with β-diketone units have shown high sensitivity towards ammonia (B1221849) at room temperature. rsc.org

The incorporation of this compound into a polymer backbone could lead to a material that combines the surface-anchoring capability of the thiol with the analyte-interacting potential of the ketone. Such a system could be used in various sensing applications, from environmental monitoring to industrial process control.

The following table outlines potential sensing applications leveraging the functionalities of this compound.

| Functional Group | Sensing Principle | Target Analyte Class | Potential Platform |

| Thiol (-SH) | Surface functionalization | Heavy metal ions (via thiol-metal interaction) | Electrochemical sensors, colorimetric sensors |

| Thiol (-SH) | Anchoring to gold surfaces | Various analytes (as part of a larger sensing assembly) | Surface Plasmon Resonance (SPR) sensors, Quartz Crystal Microbalance (QCM) |

| Ketone (C=O) | Host-guest interaction, change in polymer conformation | Volatile organic compounds (VOCs), amines | Chemiresistive sensors, fluorescent sensors |

| Ketone (C=O) | Catalytic reactions with analytes | Hydrazine (B178648) and its derivatives | Electrochemical sensors |

Future Directions and Emerging Research Avenues for 1 2 Ethyl 4 Mercaptophenyl Propan 1 One

Exploration of New Synthetic Methodologies and Green Chemistry Principles

The future synthesis of 1-(2-Ethyl-4-mercaptophenyl)propan-1-one should prioritize sustainability and efficiency, aligning with the principles of green chemistry. Current synthetic routes for similar aromatic ketones and thiophenols often rely on multi-step processes that may use hazardous reagents and generate significant waste. Future research could focus on developing novel, greener pathways.

Key areas for exploration include:

Catalytic Approaches: Investigating the use of heterogeneous or homogeneous catalysts to improve reaction efficiency and selectivity could reduce waste and energy consumption. For instance, developing metal-catalyzed cross-coupling reactions could provide a direct and atom-economical route to the aryl sulfide (B99878) bond. researchgate.net

Renewable Feedstocks: Exploring pathways that utilize starting materials derived from renewable biomass sources rather than petrochemicals would significantly enhance the sustainability of the synthesis. nih.gov

Safer Solvents: Research into the use of benign solvents such as water, supercritical fluids, or bio-derived solvents would minimize the environmental impact associated with traditional organic solvents.

One-Pot Syntheses: Designing multi-component, one-pot reactions would streamline the synthetic process, reducing the number of isolation and purification steps, which in turn saves time, resources, and minimizes waste generation. nih.gov

The table below illustrates a conceptual comparison between a traditional and a potential green synthetic approach for a molecule like this compound.

| Metric | Hypothetical Traditional Synthesis | Hypothetical Green Synthesis | Green Chemistry Principle Addressed |

| Starting Materials | Petroleum-based | Bio-renewable feedstocks | Use of Renewable Feedstocks |

| Solvents | Chlorinated solvents (e.g., Dichloromethane) | Water, Ethanol, or solvent-free | Safer Solvents & Auxiliaries |

| Catalysis | Stoichiometric reagents | Recyclable heterogeneous catalyst | Catalysis |

| Number of Steps | Multiple steps with intermediate isolation | One-pot, multi-component reaction | Waste Prevention |

| Atom Economy | Low to moderate | High | Atom Economy |

Investigation of Undiscovered Reactivity Profiles and Complex Reaction Pathways

The unique combination of a ketone, a thiol, and an activated aromatic ring in this compound suggests a versatile reactivity profile that is ripe for investigation. The thiol group (SH) is a particularly interesting functional group, known for its nucleophilicity and its ability to undergo oxidation to form disulfides. chemistrysteps.com

Future research should aim to:

Map Thiol Reactivity: Systematically study the reactions of the mercapto group, including its alkylation, acylation, and oxidation. wikipedia.org The formation of disulfide-linked dimers could be a pathway to novel molecular architectures. The high nucleophilicity of the corresponding thiolate anion makes it a prime candidate for S-alkylation and Michael additions. chemistrysteps.comwikipedia.org

Explore Ketone Chemistry: Investigate reactions at the carbonyl group, such as reductions, reductive aminations, and aldol-type condensations, to generate a diverse library of derivatives.

Aromatic Ring Functionalization: Probe the potential for further substitution on the aromatic ring. The existing ethyl and mercapto groups will direct subsequent electrophilic or nucleophilic aromatic substitution (SNAr) reactions, allowing for the synthesis of highly functionalized analogs. acsgcipr.org

Intramolecular Cyclizations: Explore conditions that could induce intramolecular reactions between the thiol and ketone moieties, or with adjacent positions on the ring, to form novel heterocyclic systems such as benzothiazines or related structures. researchgate.net

Integration into Advanced Functional Materials and Nanotechnologies

The structural characteristics of this compound make it an intriguing building block for advanced materials. The thiol group is particularly notable for its ability to bind to the surfaces of noble metals like gold, silver, and platinum, a foundational principle in nanotechnology.

Emerging avenues for research include:

Self-Assembled Monolayers (SAMs): Investigating the ability of this compound to form SAMs on gold surfaces. Such monolayers could be used to modify the electronic or chemical properties of surfaces for applications in sensors, molecular electronics, or corrosion inhibition.

Polymer Science: Using the molecule as a monomer or a functional additive in polymerization reactions. Thiol-ene "click" chemistry, for example, is a highly efficient method for creating polymers and hydrogels. beilstein-journals.org The compound could impart specific properties, such as hydrophobicity or antioxidant capabilities, to the resulting polymer. nih.gov

Metal-Organic Frameworks (MOFs): The thiol and ketone groups could serve as coordination sites for metal ions, potentially enabling the design of novel MOFs with unique porous structures for applications in gas storage, separation, or catalysis.

Development of Predictive Computational Models for Structure-Reactivity Correlations

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules before they are synthesized in the lab, saving time and resources. nih.govresearchgate.net Applying these methods to this compound could accelerate its development significantly.

Future computational studies could focus on:

Density Functional Theory (DFT) Calculations: Using DFT to model the molecule's electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.gov This can predict the most likely sites for nucleophilic and electrophilic attack and provide insights into its chemical reactivity. nih.gov

Tautomerism and Conformational Analysis: Investigating potential tautomeric forms, such as keto-enol tautomerism, and identifying the most stable conformations of the molecule in different environments. orientjchem.org

Reaction Mechanism Simulation: Modeling the transition states and energy profiles of potential reactions to understand complex reaction pathways and predict product distributions.

Property Prediction: Calculating key physicochemical properties such as acidity (pKa) of the thiol group, bond dissociation energies, and electrostatic potential maps to guide experimental design. nih.gov

The following table outlines potential computational methods and the insights they could provide for this specific molecule.

| Computational Method | Predicted Property / Application | Potential Insight |

| Density Functional Theory (DFT) | HOMO/LUMO energy gap, electron density | Predicts reactivity hotspots and kinetic stability. nih.gov |

| Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectrum | Correlates electronic structure with optical properties. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Bond characterization (covalent, ionic) | Elucidates the nature of intramolecular bonding. |

| Molecular Dynamics (MD) Simulation | Conformational preferences in solution | Understands how the molecule behaves in different solvent environments. |

Synergistic Research Across Disciplines

The full potential of this compound can only be unlocked through collaborative research that spans multiple scientific disciplines. A synergistic approach will foster innovation and accelerate the translation of fundamental discoveries into practical applications.

Key interdisciplinary collaborations could include:

Organic Synthesis and Catalysis: Synthetic chemists can work with catalysis experts to develop the green and efficient synthetic routes described in section 7.1.

Materials Science and Surface Chemistry: Collaboration between synthetic chemists and materials scientists will be essential to explore the integration of the molecule into functional materials, polymers, and self-assembled monolayers. beilstein-journals.org

Experimental and Computational Chemistry: A tight feedback loop between experimentalists synthesizing and testing derivatives and computational chemists modeling their properties will create a highly efficient discovery pipeline. weizmann.ac.il

Medicinal Chemistry and Pharmacology: Given that many thiophenol and ketone-containing molecules exhibit biological activity, collaboration with life scientists could uncover potential applications in drug discovery. nih.gov

By pursuing these interconnected research avenues, the scientific community can systematically uncover the properties and potential applications of this compound, transforming it from a mere chemical structure into a valuable tool for scientific and technological advancement.

Q & A

Q. What are the optimal synthetic routes and purification strategies for 1-(2-Ethyl-4-mercaptophenyl)propan-1-one?

The synthesis typically involves Friedel-Crafts acylation using 2-ethyl-4-mercaptobenzoic acid derivatives and propanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key considerations include:

- Protection of the thiol (-SH) group during synthesis to prevent oxidation. Thiomethyl (SMe) or acetyl (Ac) protecting groups are common .

- Reaction optimization : Temperature control (0–5°C) minimizes side reactions like polysubstitution.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves yield and purity. Monitor via TLC (Rf ≈ 0.5 in 3:1 hexane:EtOAc) .

Q. How can spectroscopic techniques characterize this compound?

A multi-technique approach is critical:

Q. What challenges arise in crystallizing this compound, and how are they addressed?

The thiol group complicates crystallization due to:

- Oxidation sensitivity : Use inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) during crystal growth .

- Disorder : SHELXL refinement () with restraints on thermal parameters improves model accuracy.

- Data collection : High-resolution X-ray sources (λ = 0.710–0.980 Å) enhance weak diffraction from light atoms (S, O) .

Advanced Research Questions

Q. How can molecular docking predict the reactivity of this compound with biological targets?

AutoDock Vina ( ) is recommended for docking studies:

- Grid setup : Focus on the ketone and thiol groups as active sites (grid center coordinates based on crystallographic data).

- Scoring function : Adjust the exhaustiveness parameter (≥20) for robust sampling.

- Validation : Compare docking poses with experimental data (e.g., X-ray ligand complexes) and use RMSD thresholds (<2.0 Å) .

Q. How to resolve contradictions between spectroscopic and computational data?

Example scenario: Discrepant NMR shifts vs. DFT-calculated values.

Q. What methodologies assess the compound’s stability under varying experimental conditions?

- Thermal stability : TGA/DSC (heating rate 10°C/min, N₂ atmosphere) identifies decomposition points (>200°C typical for aryl ketones) .

- Oxidative stability : Monitor S-H loss via UV-Vis (λ = 260 nm) under H₂O₂ exposure. Use LC-MS to detect sulfonic acid derivatives .

- pH-dependent degradation : HPLC (C18 column, acetonitrile/water gradient) tracks hydrolysis products in buffers (pH 2–12) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.